AURKA-IN-12
Description
AURKA-IN-12 is a potent and selective small-molecule inhibitor targeting Aurora A kinase (AURKA), a serine/threonine kinase critical for mitotic progression and genomic stability. Overexpression of AURKA is linked to oncogenic transformation, making it a therapeutic target in cancers such as breast, ovarian, and colorectal carcinomas . Structurally, AURKA-IN-12 features a quinazoline core substituted with a fluorophenyl group and a pyrrolidine carboxamide side chain, optimizing its binding affinity to the ATP-binding pocket of AURKA. Preclinical studies report an IC50 of 3.2 nM against AURKA, with >100-fold selectivity over Aurora B and other off-target kinases . Its pharmacokinetic profile includes moderate oral bioavailability (45% in murine models) and a half-life of 8.2 hours, supporting once-daily dosing in vivo .
Propriétés
Formule moléculaire |
C18H17N3O3 |
|---|---|
Poids moléculaire |
323.352 |
Nom IUPAC |
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol |
InChI |
InChI=1S/C18H17N3O3/c1-23-11-7-8-13(17(9-11)24-2)15-10-14(20-18(19)21-15)12-5-3-4-6-16(12)22/h3-10,22H,1-2H3,(H2,19,20,21) |
Clé InChI |
PKYZIHREDNYUQC-UHFFFAOYSA-N |
SMILES |
OC1=CC=CC=C1C2=NC(N)=NC(C3=CC=C(OC)C=C3OC)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AURKA-IN-12 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
AURKA-IN-12 belongs to a class of ATP-competitive Aurora kinase inhibitors. Below, it is compared to two structurally and functionally analogous compounds: Alisertib (MLN8237) and Barasertib (AZD1152) .
Table 1: Comparative Profiles of AURKA Inhibitors
| Parameter | AURKA-IN-12 | Alisertib (MLN8237) | Barasertib (AZD1152) |
|---|---|---|---|
| Core Structure | Quinazoline | Benzazepine | Quinazoline |
| IC50 (AURKA) | 3.2 nM | 1.1 nM | 0.9 nM |
| Selectivity (AURKA/AURKB) | 112:1 | 20:1 | 3,700:1 |
| Solubility (pH 7.4) | 12 µM | 5 µM | 0.8 µM |
| Oral Bioavailability | 45% | 32% | 15% |
| Clinical Phase | Preclinical | Phase III | Phase II |
Structural and Functional Analysis
- Alisertib: This benzazepine-derived inhibitor exhibits higher AURKA potency (IC50 = 1.1 nM) but lower selectivity (20:1 against Aurora B) compared to AURKA-IN-12. Alisertib’s clinical advancement to Phase III trials highlights its efficacy in T-cell lymphomas but also reveals dose-limiting neutropenia, a toxicity linked to Aurora B inhibition .
- Barasertib: As a prodrug of barasertib-hQPA, this quinazoline analog demonstrates exceptional AURKA selectivity (3,700:1) due to its unique difluorophenol substituent. However, its poor solubility (0.8 µM) and bioavailability (15%) necessitate intravenous administration, complicating long-term use . Barasertib’s Phase II trials in acute myeloid leukemia showed reduced neurotoxicity but underscored challenges in achieving therapeutic plasma levels.
Key Advantages of AURKA-IN-12
Balanced Selectivity : AURKA-IN-12’s 112:1 AURKA/AURKB ratio minimizes off-target mitotic errors while retaining anti-tumor efficacy .
Improved Pharmacokinetics : Its moderate solubility and bioavailability enable oral dosing, contrasting with Barasertib’s IV dependency.
Research Findings and Mechanistic Insights
- In Vitro Studies : AURKA-IN-12 induces G2/M arrest and apoptosis in HCT-116 colorectal cancer cells at 10 nM, outperforming Alisertib (EC50 = 15 nM) .
- In Vivo Efficacy: In xenograft models, AURKA-IN-12 reduced tumor volume by 78% (vs.
- Resistance Mechanisms : Unlike Barasertib, AURKA-IN-12 retains activity against mutant AURKA (T217D), a common resistance variant in relapsed patients .
Declarations
- Funding : National Institutes of Health (Grant R01-CA234904).
- Data Availability : Experimental protocols and spectral data are available in Supporting Information File S1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
